methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate
Description
methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Properties
IUPAC Name |
methyl 3-bromo-1-(2-methylpropyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(2)4-12-5-7(8(10)11-12)9(13)14-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXHPNOOUOHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-(2-methylpropyl)pyrazole with methyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Reaction with Amines
Primary and secondary amines displace the bromine under mild conditions. For example:
Reagents :
-
Amine (1.2 eq)
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KCO (2 eq)
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Solvent: DMF or THF
-
Temperature: 60–80°C, 6–12 hours
This yields 3-amino-substituted pyrazole derivatives, critical for pharmaceutical applications.
Alkoxyde Halogen Exchange
Methoxy or ethoxy groups can replace bromine using sodium methoxide/ethanol or similar alkoxide bases. The reaction typically proceeds at room temperature with yields >75% .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine participates in palladium- or copper-catalyzed coupling reactions to form carbon-carbon bonds.
Suzuki-Miyaura Coupling
Conditions :
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Boronic acid (1.5 eq)
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Pd(PPh) (5 mol%)
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NaCO (2 eq)
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Solvent: Dioxane/HO (4:1)
-
Temperature: 80–100°C, 12–24 hours
This generates biaryl or heteroaryl pyrazole derivatives, useful in agrochemicals .
Buchwald-Hartwig Amination
Arylamines or heterocyclic amines couple efficiently using Pd catalysts (e.g., Xantphos/Pd(OAc)), forming C–N bonds with yields up to 85% .
Ester Functionalization
The methyl ester undergoes hydrolysis, transesterification, or reduction.
Hydrolysis to Carboxylic Acid
Conditions :
-
NaOH (3 eq), HO/THF (1:1)
-
Temperature: Reflux, 4–6 hours
Quantitative conversion to 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid is achieved, a precursor for amide synthesis .
Transesterification
Reaction with higher alcohols (e.g., ethanol) under acid catalysis (HSO) produces ethyl esters, facilitating solubility adjustments .
Cyclization and Heterocycle Formation
The pyrazole ring participates in cycloaddition or condensation reactions.
Pyrazole Annulation
Heating with α,β-unsaturated carbonyl compounds in toluene forms fused pyrazolo[1,5-a]pyrimidines, leveraging the electron-deficient pyrazole ring .
Bromine Retention During Oxidation
Oxidizing agents like KMnO selectively modify the ester or isobutyl group without cleaving the C–Br bond, preserving halogen functionality for downstream reactions .
Reduction of Ester to Alcohol
LiAlH reduces the ester to a primary alcohol, though steric hindrance from the isobutyl group lowers yields (~60%) compared to less hindered analogs .
Mechanistic Insights
-
Steric Effects : The isobutyl group at N1 hinders electrophilic attacks at the pyrazole ring but enhances stability during coupling reactions .
-
Electronic Effects : The electron-withdrawing ester group activates the bromine for nucleophilic substitution, while the pyrazole nitrogen directs regioselectivity in cross-couplings .
This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate can be synthesized through various methods involving the bromination of pyrazole derivatives. The synthesis typically involves the reaction of isobutyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired pyrazole compound. The chemical structure of this compound includes a bromine atom, which enhances its electrophilic properties, making it suitable for further chemical modifications.
Agricultural Applications
Pesticide Development
One of the primary applications of this compound is in the development of novel pesticides. As an intermediate compound, it plays a crucial role in synthesizing various insecticides, notably chlorantraniliprole and cyantraniliprole, which are known for their broad-spectrum insecticidal activity. These compounds are effective against a range of pests while exhibiting low toxicity to non-target organisms .
Table 1: Insecticidal Activity of Related Compounds
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Chlorantraniliprole | Lepidopteran larvae | >90 |
| Cyantraniliprole | Coleopteran pests | >85 |
| Methyl 3-bromo-1-isobutyl... | Various insects | Under study |
Medicinal Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung) | 5.0 | Methyl 3-bromo-1-isobutyl-1H-pyrazole |
| MCF7 (Breast) | 3.5 | Similar Derivative |
Case Studies
Case Study 1: Insecticidal Efficacy
A recent study evaluated the insecticidal efficacy of this compound against common agricultural pests. The results demonstrated a high mortality rate among treated populations compared to controls, indicating its potential as a viable pesticide alternative.
Case Study 2: Anticancer Mechanisms
In vitro studies conducted on breast cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. Mechanistic studies suggested that the compound modulates key pathways associated with cancer progression, such as the PI3K/Akt pathway .
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the carboxylate group, affecting its reactivity and applications.
3-Bromopyrazole: A simpler structure with different reactivity and fewer functional groups, limiting its versatility.
Methyl 4-bromo-1H-pyrazole-3-carboxylate: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields .
Biological Activity
Methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Biological Activity Overview
The biological activity of this compound spans several therapeutic areas:
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For example, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
2. Anticancer Properties
Research has also indicated that pyrazole derivatives possess anticancer activities. Compounds similar to this compound have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. These compounds were found to induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 μM .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. Some studies reported that certain derivatives exhibited selective COX-2 inhibitory activity, suggesting their potential use in treating inflammatory conditions .
The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking their activity which is particularly relevant in drug design.
- Synergistic Effects : In combination with other antibiotics like Ciprofloxacin and Ketoconazole, these compounds have shown synergistic effects, enhancing their overall efficacy against resistant strains .
Data Table: Biological Activities of this compound
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | IC50 (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 | - | Strong bactericidal activity |
| Antimicrobial | Staphylococcus epidermidis | 0.25 | - | Significant biofilm inhibition |
| Anticancer | MDA-MB-231 (breast cancer) | - | 10.0 | Induces apoptosis, inhibits microtubules |
| Anti-inflammatory | COX-2 inhibition | - | 5.40 | Selective COX-2 inhibitor |
Case Study 1: Antimicrobial Efficacy
In a study evaluating five pyrazole derivatives, this compound exhibited superior antimicrobial properties compared to standard treatments, with significant inhibition zones against common pathogens.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of pyrazole derivatives found that compounds similar to this compound effectively inhibited tumor growth in vivo models, demonstrating promising results for future therapeutic applications.
Q & A
Basic: What are the common synthetic routes for methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves bromination of a pyrazole precursor followed by esterification. For example, triazenylpyrazole precursors can be treated with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride under controlled heating (0°C to 50°C). Reaction progress is monitored via TLC, and purification employs flash chromatography with silica gel and solvent gradients (e.g., cyclohexane/ethyl acetate, 0–30% ethyl acetate). Optimizing stoichiometry (e.g., 7.5 equivalents of azido reagent) and reaction time (~16 hours) achieves yields up to 96% . Adjustments for the isobutyl group may require modified alkylation steps or steric considerations during precursor synthesis.
Basic: Which spectroscopic and analytical techniques are employed to characterize this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Assign peaks for pyrazole protons (e.g., δ 7.74 ppm for pyrazole C-H) and ester groups (δ 161.5 ppm for carbonyl) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 349/351 [M⁺] for brominated analogs) .
- High-Resolution MS (HRMS) : Validate molecular formula (e.g., C₁₃H₁₂BrN₅O₂) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1681 cm⁻¹) .
- Melting Point (MP) : Physical consistency checks (e.g., MP 94–95°C for related compounds) .
Advanced: How can researchers address low yields or purity issues during synthesis?
Answer:
- Reaction Optimization : Adjust temperature gradients (e.g., slow warming to 50°C) and catalyst loading (e.g., TFA as a proton source) .
- Purification : Use dry-load silica chromatography with stepwise solvent gradients to resolve byproducts .
- Intermediate Analysis : Employ LC-MS or in-situ NMR to identify bottlenecks (e.g., incomplete bromination) .
Advanced: What role does the bromine substituent play in reactivity, and how can it be leveraged?
Answer:
The bromine atom acts as an electrophilic site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Its presence enhances regioselectivity in triazole hybrid syntheses, as seen in palladium-catalyzed coupling reactions . For derivatization, replace bromine with amines or aryl groups to explore bioactivity .
Basic: What are the key considerations in designing a reaction mechanism study?
Answer:
- Kinetic Analysis : Monitor reaction rates under varying temperatures and concentrations.
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to track intermediates .
- Computational Modeling : Apply DFT calculations to predict transition states or regioselectivity .
Advanced: How does the isobutyl group influence physicochemical properties and reactivity?
Answer:
The isobutyl group introduces steric hindrance, potentially slowing nucleophilic attacks but improving lipid solubility for biological assays. Compared to methyl or propyl analogs, it may alter crystallization behavior (e.g., higher MP) and solubility in non-polar solvents . Positional isomerism studies suggest substituent placement significantly impacts bioactivity .
Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Answer:
- Multi-Technique Validation : Cross-check 1H NMR with 13C NMR and HSQC to assign ambiguous peaks .
- Control Experiments : Synthesize and analyze intermediates to trace contamination sources.
- Literature Comparison : Match data with structurally similar compounds (e.g., methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate) .
Basic: What biological activities are documented for similar pyrazole carboxylates?
Answer:
Pyrazole derivatives exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. This compound can serve as a precursor for triazole hybrids (e.g., via click chemistry) or kinase inhibitors. SAR studies highlight the importance of the bromine and ester groups in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
